molecular formula C9H10O3 B1595616 Methyl 3-(hydroxymethyl)benzoate CAS No. 67853-03-6

Methyl 3-(hydroxymethyl)benzoate

Cat. No. B1595616
CAS RN: 67853-03-6
M. Wt: 166.17 g/mol
InChI Key: FGOQWQMPNSYDBL-UHFFFAOYSA-N
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Description

“Methyl 3-(hydroxymethyl)benzoate” is a chemical compound with the CAS Number: 67853-03-6 . It has a molecular weight of 166.18 and its IUPAC name is methyl 3-(hydroxymethyl)benzoate . It is a benzoate ester resulting from the formal condensation of the carboxy group of 3-hydroxybenzoic acid with methanol .


Synthesis Analysis

The synthesis of “Methyl 3-(hydroxymethyl)benzoate” involves the reaction of the substrate (aldehyde or alcohol) with sodium carbonate (Na2CO3) and 10% Pd/C . The reaction is carried out under magnetic stirring in a microwave reactor .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(hydroxymethyl)benzoate” is represented by the InChI Code: 1S/C9H10O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3 . It has a molecular formula of C9H10O3 .


Chemical Reactions Analysis

“Methyl 3-(hydroxymethyl)benzoate” is an ester and esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .


Physical And Chemical Properties Analysis

“Methyl 3-(hydroxymethyl)benzoate” is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 296.5±23.0 °C at 760 mmHg, and a flash point of 129.9±15.4 °C . It has a molar refractivity of 44.5±0.3 cm3 .

Scientific Research Applications

  • Synthesis and Probe Development : It has been used in the synthesis of nonradioactive photoaffinity probes. These probes are valuable for biological and chemical research, particularly in studying protein interactions and enzyme activities (Klein & Petukhova, 2013).

  • Catalytic Reactions : Research has explored the reduction of methyl benzoate on catalysts like yttrium oxide. This process is significant in understanding surface reactions and the development of catalysts for chemical synthesis (King & Strojny, 1982).

  • Synthesis of Inhibitors : Methyl benzoate derivatives have been synthesized as inhibitors for the corrosion of mild steel in acidic media. This application is crucial for industrial processes and materials science (Arrousse et al., 2021).

  • Organic Chemistry and Structural Studies : It's been studied for its behavior under Birch reductive alkylation conditions, providing insights into organic synthesis techniques and reaction mechanisms (Fretz et al., 2013).

  • Food Preservation : Used in the synthesis of food preservatives, such as methyl p-hydroxyl benzoate, emphasizing its role in food chemistry and safety (Jie, 2005).

  • Pharmaceutical Synthesis : It has applications in the synthesis of protected ribonucleosides, which are important in pharmaceutical research and drug development (Kempe et al., 1982).

  • Chemical Extraction : Methyl benzoate is used as a non-halogenated extraction solvent in dispersive liquid–liquid microextraction techniques, important for analytical chemistry and environmental testing (Kagaya & Yoshimori, 2012).

Safety And Hazards

“Methyl 3-(hydroxymethyl)benzoate” is considered hazardous. It has a GHS07 pictogram and a signal word of "Warning" . The hazard statement is H302 . Precautionary statements include P280 .

properties

IUPAC Name

methyl 3-(hydroxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOQWQMPNSYDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218092
Record name Benzoic acid, 3-(hydroxymethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(hydroxymethyl)benzoate

CAS RN

67853-03-6
Record name Benzoic acid, 3-(hydroxymethyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067853036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-(hydroxymethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(hydroxymethyl)benzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 3-(methoxycarbonyl)benzoic acid (1.05 g, 5.83 mmol) in THF (25 mL) was cooled to 0° C., and then treated with the dropwise addition of 2.0 M borane-methylsulfide complex in THF (14.57 mL, 29.1 mmol) at a rate which did not allow the temperature to exceed 5° C. The mixture was stirred at 0° C. for 15 minutes, and then allowed to warm to room temperature where it stirred for 4 hours. After this time, the reaction was cooled to 0° C. and then quenched with the addition of small pieces of ice, causing vigorous gas evolution. When gas evolution had ceased, the mixture was diluted with brine and extracted 3× with ethyl acetate. The combined organic phases were washed 3× with diluted bleach to remove residual methyl sulfide, 3× with saturated sodium carbonate to remove any unreacted acid, 1× with water, 1× with brine, dried over sodium sulfate and then concentrated in vacuo to yield the methyl 3-(hydroxymethyl)benzoate (845 mg, 5.09 mmol, 87% yield) as a colorless oil.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
14.57 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RH Morris - 2013 - tspace.library.utoronto.ca
A ruthenium(II) catalyst containing an NHC−amine (NHC = Nheterocyclic carbene) ligand (C−NH2) catalyzes the H2-hydrogenation of various esters and lactones at 50 C and 25 bar of …
Number of citations: 53 tspace.library.utoronto.ca
SES Fletcher - 2019 - scholarshare.temple.edu
This work describes the culmination of two separate projects. In the first endeavor, efforts to synthesize peptidomimetics are described using trans-hydroxy proline to make a …
Number of citations: 0 scholarshare.temple.edu
S Rupiani - 2016 - amsdottorato.unibo.it
The present work aimed to synthesizing new biologically active small molecules as innovative antitumor lead candidates and to the total synthesis of a natural compound with selectivity …
Number of citations: 4 amsdottorato.unibo.it
H Lee - 2017 - search.proquest.com
Chapter 1. In the Tan laboratory, we developed synthetic methods to control reaction selectivity (regio-, stereo-, and site-selectivity) using scaffolding catalysis. Our strategy utilizes …
Number of citations: 3 search.proquest.com
AD Carbaugh, W Vosburg, TJ Scherer… - Arkivoc, 2007 - pdfs.semanticscholar.org
Cycloaromatization, via tandem cycloaddition–extrusion of carbon dioxide, between methyl isodehydroacetate or methyl coumalate and a variety of alkyne dienophiles has been …
Number of citations: 8 pdfs.semanticscholar.org

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